molecular formula C6H11N3 B139517 4-propyl-1H-pyrazol-5-amine CAS No. 151521-41-4

4-propyl-1H-pyrazol-5-amine

Cat. No. B139517
M. Wt: 125.17 g/mol
InChI Key: PLIAITMRGNSLTO-UHFFFAOYSA-N
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Description

“4-propyl-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a five-membered heterocyclic compound with two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The structure of pyrazoles is characterized by a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

The reaction of Appel salt 1 with 1H-pyrazol-5-amines 2 gives main products N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines 3, and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles 5, together with several minor side products .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-propyl-1H-pyrazol-5-amine is utilized in the synthesis of novel heterocyclic compounds. For instance, Yu et al. (2013) demonstrated a three-component synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, highlighting their potential in drug discovery (Yu et al., 2013).

Domino Reactions in Aqueous Media

Prasanna et al. (2013) synthesized 4H-pyrano[2,3-c]pyrazol-6-amines using a multicomponent domino reaction, demonstrating the compound's versatility in forming densely functionalized structures (Prasanna, Perumal, & Menéndez, 2013).

Rh(III)-catalyzed Intermolecular C-H Amination

Wu et al. (2014) explored the Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, a process useful for modifying existing drugs (Wu et al., 2014).

Synthesis of 1H-furo[2,3-c]pyrazole-4-amine Derivatives

Noruzian et al. (2019) developed a catalyst-free method for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines, highlighting an environmentally benign protocol (Noruzian, Olyaei, & Hajinasiri, 2019).

Drug Discovery and Biological Evaluation

Ma et al. (2020) designed 3-aryl-4-alkylpyrazol-5-amines for antitumor activities, showcasing the compound's potential in cancer research (Ma, Ouyang, Wang, & Yao, 2020).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Aly and El-Mohdy (2015) investigated the modification of PVA/AAc hydrogels with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, for potential medical applications (Aly & El-Mohdy, 2015).

Microwave-Assisted Synthesis

Milosevic et al. (2015) described a microwave-assisted synthesis method for the compound, demonstrating its efficiency in producing carboxamides (Milosevic et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium is a new strategy .

properties

IUPAC Name

4-propyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-3-5-4-8-9-6(5)7/h4H,2-3H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIAITMRGNSLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Molaei Yielzoleh, K Nikoofar - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
In this research, a new bio multilayered nanostructure based on commercial nanomagnetite has been prepared. Gradually the silica and D-leucine amino acid, as the bio part, anchored …
Number of citations: 2 www.tandfonline.com

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